(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate
Overview
Description
Austricine hydrate is a sesquiterpene lactone compound with the molecular formula C15H18O4·H2O. It is known for its hypolipidemic, antiatherosclerotic, anti-inflammatory, angioprotective, and hepatoprotective properties . This compound is derived from plants of the Compositae family and has shown significant potential in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Austricine hydrate can be synthesized through various organic synthesis methods. One common approach involves the reaction of suitable aldehydes or ketones with hydrazides in organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods: Industrial production of Austricine hydrate typically involves large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Types of Reactions: Austricine hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Austricine hydrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Austricine hydrate .
Scientific Research Applications
Austricine hydrate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with enhanced biological activity.
Biology: Austricine hydrate is studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: The compound’s anti-inflammatory, hypolipidemic, and hepatoprotective properties make it a candidate for developing new therapeutic agents.
Industry: Austricine hydrate is used in the formulation of pharmaceuticals and nutraceuticals due to its beneficial health effects
Mechanism of Action
The mechanism of action of Austricine hydrate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating lipid metabolism, reducing inflammation, and protecting against oxidative stress. The compound’s angioprotective and hepatoprotective activities are mediated through its ability to enhance endothelial function and protect liver cells from damage .
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone with antimalarial properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities.
Costunolide: Exhibits anti-inflammatory and anticancer effects.
Uniqueness: Austricine hydrate is unique due to its combination of hypolipidemic, antiatherosclerotic, anti-inflammatory, angioprotective, and hepatoprotective properties.
Properties
IUPAC Name |
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4.H2O/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12;/h5,8,10,12-14,17H,4H2,1-3H3;1H2/t8-,10-,12-,13+,14+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUHAEBXPKBNDK-OULSSNOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.